

What is the structure of D-(+)-Cellotriose?

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Compound Name: D-(+)-Cellotriose

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An In-Depth Technical Guide to the Structure of D-(+)-Cellotriose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotriose is a fundamental oligosaccharide, serving as a key structural component of cellulose and a significant intermediate in its enzymatic hydrolysis.[1] A thorough understanding of its three-dimensional structure is crucial for research in carbohydrate chemistry, biofuel development, and as a molecular probe for cellulolytic enzyme activity. This guide provides a detailed examination of the molecular architecture of **D-(+)-Cellotriose**, including its stereochemistry, glycosidic linkages, and conformational properties. It further outlines the experimental methodologies employed for its structural elucidation and presents key quantitative structural data.

Molecular Structure and Stereochemistry

D-(+)-Cellotriose is a trisaccharide with the molecular formula $C_{18}H_{32}O_{16}$ and a molecular weight of approximately 504.44 g/mol .[2] It is composed of three D-glucose monosaccharide units linked in a linear fashion.

The glucose units are connected by β -1,4-glycosidic bonds.[3] This specific linkage involves the anomeric carbon (C1) of one glucose unit and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit.[4] The ' β ' designation indicates that the substituent at the anomeric carbon of each non-reducing glucose unit is oriented above the plane of the

pyranose ring.^[4] This β -linkage results in a linear and extended chain, which is characteristic of cellulose. In contrast, the α -1,4-glycosidic bonds found in starch result in a helical structure.

The "D" designation refers to the stereoconfiguration of the chiral carbon furthest from the anomeric carbon (C5 in glucose), which is analogous to that of D-glyceraldehyde. The "(+)" indicates that D-Cellotriose is dextrorotatory, meaning it rotates the plane of polarized light to the right.

The systematic name for **D-(+)-Cellotriose** is O- β -D-glucopyranosyl-(1 \rightarrow 4)-O- β -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose.^[2]

Caption: Chemical structure of **D-(+)-Cellotriose**.

Quantitative Structural Data

While a crystal structure for free **D-(+)-Cellotriose** is not readily available, structural parameters can be derived from crystallographic studies of its derivatives or related compounds. The following table summarizes key physical properties of **D-(+)-Cellotriose** and structural data for the β -1,4-glycosidic linkage, derived from the crystal structure of methyl β -D-cellobioside, a closely related model compound.

Table 1: Physical and Structural Properties of **D-(+)-Cellotriose** and its Glycosidic Linkage

Property	Value	Reference
Physical Properties		
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	[2]
Molecular Weight	504.44 g/mol	[2]
Appearance	White to off-white solid	[5]
Melting Point	>165 °C (decomposes)	[1]
Solubility	Soluble in water	[1]
Glycosidic Linkage Data (from methyl β-D-cellobioside)		
C1-O4 Bond Length	1.42 Å	[6]
O4-C4 Bond Length	1.44 Å	
C1-O4-C4 Bond Angle	116.5°	
Torsion Angle φ (O5-C1-O4-C4)	Varies, typically between -80° to -100°	
Torsion Angle ψ (C1-O4-C4-C5)	Varies, typically between 120° to 150°	[6]

Note: Torsion angles define the conformation around the glycosidic bond and can vary depending on the environment (e.g., in solution vs. in a crystal or bound to an enzyme).

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of oligosaccharides like **D-(+)-Cellotriose** relies on high-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

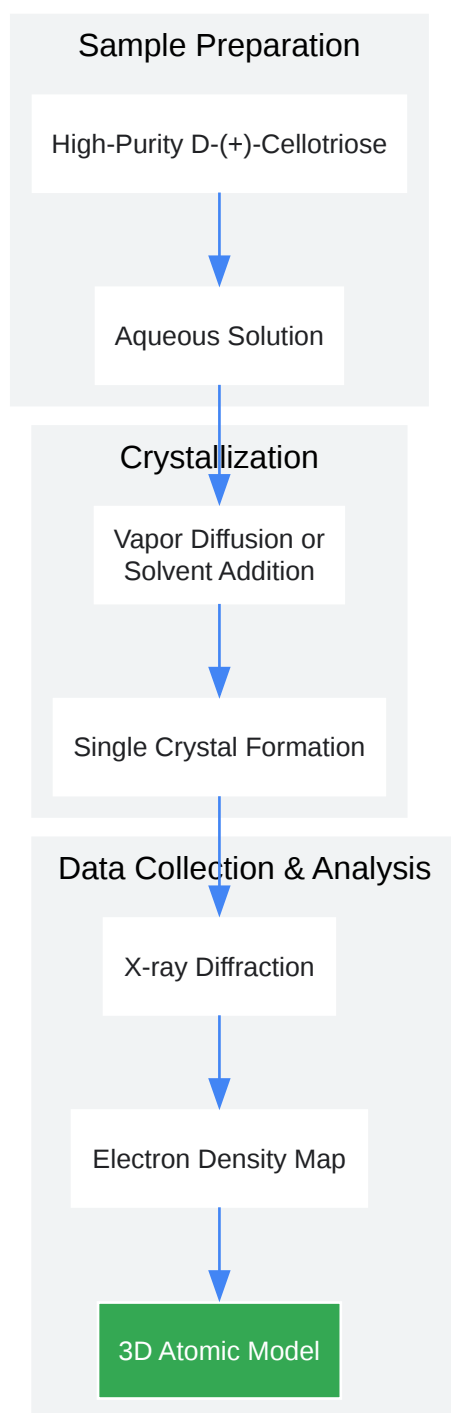
X-ray Crystallography

X-ray crystallography provides atomic-level coordinates of a molecule in its crystalline state. The primary challenge for oligosaccharides is obtaining high-quality single crystals.

Methodology: Oligosaccharide Crystallization

A common method for crystallizing water-soluble oligosaccharides is by vapor diffusion or by the addition of a water-miscible organic solvent, which acts as a precipitant.^{[1][7][8]}

- **Sample Preparation:** High-purity **D-(+)-Cellotriose** (≥95%) is dissolved in deionized water to create a concentrated stock solution (e.g., 50-100 mg/mL).
- **Crystallization Setup (Vapor Diffusion):**
 - A droplet (1-2 µL) of the cellotriose solution is mixed with an equal volume of a reservoir solution on a coverslip. The reservoir solution typically contains a precipitant such as isopropanol, ethanol, or acetone in a buffered solution.
 - The coverslip is inverted and sealed over the reservoir well.
 - Water vapor slowly diffuses from the droplet to the reservoir, gradually increasing the concentration of both the oligosaccharide and the precipitant in the droplet, which can lead to crystal formation over several days to weeks.
- **Crystallization Setup (Solvent Addition):**
 - The aqueous solution of cellotriose is added dropwise to a water-miscible organic solvent (e.g., ethanol, isopropanol) with gentle stirring.^[7]
 - The temperature is maintained between -20°C and the boiling point of the organic solvent.^[7] This change in solvent environment reduces the solubility of the oligosaccharide, promoting crystallization.
- **Crystal Harvesting and Data Collection:**
 - Once formed, crystals are carefully mounted on a goniometer and cryo-cooled in a stream of liquid nitrogen.
 - X-ray diffraction data are collected using a synchrotron or in-house X-ray source.
 - The resulting diffraction pattern is processed to determine the electron density map and build the atomic model of **D-(+)-Cellotriose**.



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Caption: Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of oligosaccharides in solution, providing information on the sequence of monosaccharides, linkage positions, and anomeric configurations.

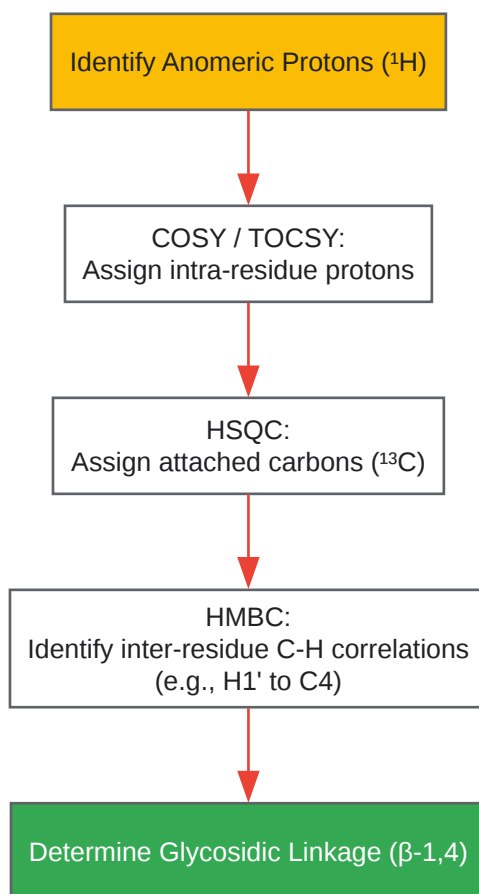
Methodology: 2D NMR for Structural Elucidation

A suite of 2D NMR experiments is typically required for the complete structural assignment of an oligosaccharide like cellotriose.[\[9\]](#)[\[10\]](#)

- Sample Preparation:
 - A few milligrams of **D-(+)-Cellotriose** are dissolved in deuterium oxide (D_2O).
 - The sample is lyophilized and redissolved in D_2O several times to exchange labile hydroxyl protons with deuterium, simplifying the 1H NMR spectrum.
 - For observing hydroxyl protons, which can provide crucial structural information, the sample can be dissolved in a 99% H_2O / 1% D_2O mixture and cooled to a supercooled state (e.g., $-14\text{ }^{\circ}C$) to slow down the exchange rate with water.[\[11\]](#)
- Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:
 - 1H NMR: Provides initial information on the number and type of sugar residues.
 - COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each glucose ring, allowing for the tracing of the spin system from H1 to H6.[\[12\]](#)
 - TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single glucose residue, even if they are not directly coupled, which is useful for identifying all protons belonging to a specific monosaccharide unit.[\[9\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of ^{13}C resonances.[\[11\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for determining the

glycosidic linkage, as it reveals a correlation between the anomeric proton (H1) of one residue and the carbon at the linkage position (C4) of the adjacent residue.[12]

- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which helps to confirm the glycosidic linkage and provides conformational information.
- Data Analysis: The spectra are processed and analyzed sequentially. The anomeric protons (H1) are typically well-resolved and serve as the starting point for assigning each glucose residue's spin system using COSY and TOCSY. HSQC is then used to assign the corresponding carbons. Finally, HMBC and NOESY spectra are used to establish the connectivity between the glucose units.



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Caption: Logical flow for NMR structure elucidation.

Conclusion

The structure of **D-(+)-Cellotriose**, a linear trisaccharide of β -1,4-linked D-glucose units, is well-characterized through a combination of spectroscopic and diffraction techniques. Its rigid, extended conformation is a direct consequence of the β -glycosidic linkage and is fundamental to the structure and properties of cellulose. The detailed structural data and experimental methodologies presented in this guide provide a crucial resource for professionals engaged in carbohydrate research, enzyme engineering, and the development of novel therapeutics targeting carbohydrate-mediated biological processes.

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